![molecular formula C21H14N3+ B492329 11-methyl-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene](/img/structure/B492329.png)
11-methyl-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-methyl-3,4-diaza-11-azoniahexacyclo[137102,1404,1205,10019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene is a complex organic compound with a unique hexacyclic structure This compound is notable for its intricate arrangement of nitrogen and carbon atoms, which contribute to its stability and reactivity
Métodos De Preparación
The synthesis of 11-methyl-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic routes typically involve cyclization reactions, where smaller molecular units are combined to form the hexacyclic structure. Industrial production methods may include the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
11-methyl-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the nitrogen and carbon atoms within the hexacyclic structure.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of hexacyclic structures and their reactivity. In biology, it has potential applications in drug design and development due to its unique structure and reactivity. In medicine, it may be explored for its potential therapeutic properties. Industrial applications include its use as a precursor for the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 11-methyl-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene involves its interaction with molecular targets and pathways within biological systems. The compound’s hexacyclic structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Compared to other similar compounds, 11-methyl-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene stands out due to its unique hexacyclic structure and the presence of multiple nitrogen atoms. Similar compounds include other hexacyclic structures with varying arrangements of nitrogen and carbon atoms. The uniqueness of this compound lies in its specific arrangement of atoms, which contributes to its stability and reactivity.
Propiedades
Fórmula molecular |
C21H14N3+ |
|---|---|
Peso molecular |
308.4g/mol |
Nombre IUPAC |
11-methyl-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene |
InChI |
InChI=1S/C21H14N3/c1-23-17-10-2-3-11-18(17)24-19(23)12-16-14-8-4-6-13-7-5-9-15(20(13)14)21(16)22-24/h2-12H,1H3/q+1 |
Clave InChI |
TZVOHUOWCRKMGJ-UHFFFAOYSA-N |
SMILES |
C[N+]1=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=NN2C6=CC=CC=C61 |
SMILES canónico |
C[N+]1=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=NN2C6=CC=CC=C61 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


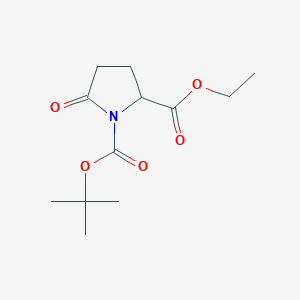
![9-[(2-Propynylcarbamoyl)methyl]-2,3-(naphthalene-1,8-diyl)-4a-azonia-4,9-diaza-9H-fluorene](/img/structure/B492334.png)
![15-methyl-3,4-diaza-15-azoniaheptacyclo[17.7.1.02,18.04,16.05,14.07,12.023,27]heptacosa-1(26),2,5,7,9,11,13,15,17,19,21,23(27),24-tridecaene](/img/structure/B492335.png)
![8-methyl-3-[(3,4,5-trimethoxybenzoyl)oxy]-8-azabicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B492336.png)
![2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B492338.png)
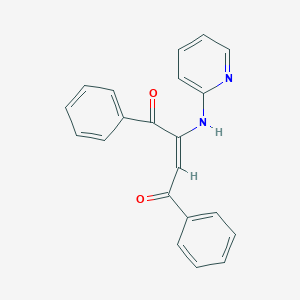

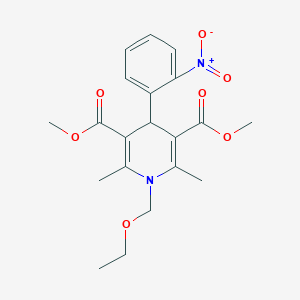

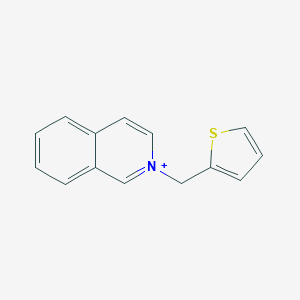

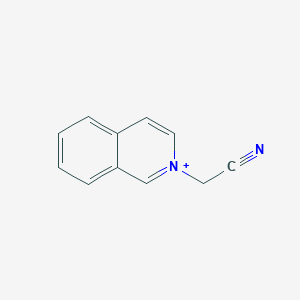
![2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B492350.png)
![1-[1-(4-bromophenyl)vinyl]pyridinium](/img/structure/B492353.png)
